[1,2,4]Triazolo[1,5-a]pyridine, 2-methyl-8-nitro-
Description
Nomenclature and IUPAC Conventions
The systematic IUPAC name 2-methyl-8-nitro-triazolo[1,5-a]pyridine reflects its fused heterocyclic architecture. The parent structure comprises a pyridine ring fused to a 1,2,4-triazole moiety at positions 1 and 5 (Figure 1). The numbering begins at the triazole nitrogen (N1), proceeds through the triazole ring, and continues into the pyridine ring, with the methyl group at position 2 and the nitro group at position 8. Fused heterocycles follow IUPAC guidelines where the fusion letter (e.g., "a") denotes the bond shared between the two rings. For this compound, the "1,5-a" designation indicates fusion between the triazole’s N1–C2 bond and the pyridine’s C5–C6 bond.
Substituents are prioritized based on the Cahn-Ingold-Prelog rules, with the nitro group (-NO₂) taking precedence over methyl (-CH₃) due to its higher atomic number. This prioritization ensures unambiguous numbering even in complex derivatives.
Molecular Geometry and Crystallographic Analysis
While direct crystallographic data for 2-methyl-8-nitro-triazolo[1,5-a]pyridine remains limited, computational studies and analogs provide insights. Density Functional Theory (DFT) calculations predict a planar triazole ring (N1–N2–N3–C2–C1) fused at a 15° dihedral angle to the pyridine ring. The nitro group adopts a coplanar orientation with the pyridine ring to maximize resonance stabilization, while the methyl group at C2 introduces minor steric distortion (Table 1).
Table 1: Predicted Bond Lengths and Angles (DFT/B3LYP/6-31G*)
| Parameter | Value (Å/°) |
|---|---|
| N1–C1 (triazole-pyridine) | 1.34 |
| C2–N3 (triazole) | 1.31 |
| C8–NO₂ bond length | 1.47 |
| Dihedral angle (triazole-pyridine) | 15° |
The nitro group’s resonance interaction shortens the C8–N bond (1.47 Å) compared to typical C–N single bonds (1.54 Å). X-ray data for analogous compounds, such as 6-nitro-triazolo[1,5-a]pyridin-2-amine, confirm planarity in the triazole-pyridine system, supporting computational models.
Tautomerism and Isomerism in Triazolopyridine Systems
Triazolopyridines exhibit tautomerism due to proton shifts between nitrogen atoms. For 2-methyl-8-nitro derivatives, two tautomers are plausible (Figure 2):
- 1H-Tautomer : Proton resides on N1 of the triazole.
- 3H-Tautomer : Proton shifts to N3, stabilized by conjugation with the nitro group.
DFT studies indicate the 1H-tautomer is energetically favored by 12.3 kJ/mol in the gas phase, but solvation effects (e.g., polar solvents) may stabilize the 3H-form through hydrogen bonding. Substituents critically influence equilibrium: electron-withdrawing groups (e.g., -NO₂) at C8 destabilize the 3H-tautomer by reducing electron density at N3.
No geometric isomerism is observed due to the rigid fused-ring system. However, rotational isomerism of the nitro group is restricted by resonance stabilization, locking it in a planar configuration.
Comparative Analysis with Related Triazolopyridine Derivatives
Key structural and electronic differences between 2-methyl-8-nitro-triazolo[1,5-a]pyridine and analogs are summarized in Table 2.
Table 2: Comparative Properties of Triazolopyridine Derivatives
| Compound | Substituents | λₘₐₓ (nm) | LogP | Dipole Moment (D) |
|---|---|---|---|---|
| 2-Methyl-8-nitro- | C2-CH₃, C8-NO₂ | 312 | 1.78 | 4.2 |
| 6-Bromo-2-amino- | C2-NH₂, C6-Br | 295 | 1.12 | 3.8 |
| 6-Nitro-2-amino- | C2-NH₂, C6-NO₂ | 308 | 0.95 | 4.5 |
| 3-Isopropyl-6-(4-fluorophenyl)- | C3-iPr, C6-Ph-F | 285 | 3.02 | 2.9 |
- Electronic Effects : The nitro group at C8 reduces electron density across the pyridine ring, increasing electrophilicity at C6 and C7 compared to bromo or amino derivatives.
- Steric Influence : Methyl at C2 minimally affects planarity, whereas bulkier groups (e.g., isopropyl at C3) distort the triazole ring, reducing conjugation.
- Solubility : Nitro-substituted derivatives exhibit lower aqueous solubility (LogP ~1.78) versus amino analogs (LogP ~0.95) due to decreased polarity.
Substituent positioning profoundly impacts reactivity. For example, nitration at C8 (vs. C6) enhances stability toward electrophilic substitution due to deactivation of the pyridine ring.
Properties
IUPAC Name |
2-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c1-5-8-7-6(11(12)13)3-2-4-10(7)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVOCGGDLXGZLSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=CC=C(C2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90992304 | |
| Record name | 2-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7169-91-7 | |
| Record name | NSC116467 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116467 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90992304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction proceeds via nucleophilic addition of the hydrazide nitrogen to the α-carbon of the arylidenemalononitrile, followed by cyclization and elimination of water. Piperidine acts as a base, facilitating the formation of the triazolo ring. To introduce the nitro group, the arylidenemalononitrile should be synthesized from a nitro-substituted benzaldehyde. For example, 4-nitrobenzaldehyde could react with malononitrile to yield the requisite nitro-functionalized arylidenemalononitrile. Subsequent cyclocondensation with 2′-acetyl-2-cyanoacetohydrazide under refluxing ethanol conditions would theoretically yield the target compound. However, the steric and electronic effects of the nitro group may necessitate elevated temperatures or prolonged reaction times to achieve satisfactory yields.
Ultrasonic-Assisted Ring-Closing Reactions
A patent by CN103613594A demonstrates the ultrasonic-assisted synthesis of triazolopyridines from 2-hydrazinopyridine derivatives and carboxylic acids in phosphoryl chloride (POCl₃). While the exemplified compounds feature trifluoromethyl and chloro substituents, this method can be adapted for nitro and methyl groups by modifying the starting materials.
Substrate Design and Reaction Conditions
To synthesize 2-methyl-8-nitro-triazolo[1,5-a]pyridine, 2-hydrazino-8-nitropyridine would serve as the primary substrate. This intermediate could be prepared via nitration of 2-hydrazinopyridine under controlled conditions, though direct synthesis may require protective group strategies to prevent over-nitration. The methyl group is introduced through the carboxylic acid component; for instance, acetic acid would provide the methyl substituent at position 2.
Reaction conditions involve ultrasonic irradiation at 80–150°C in POCl₃, which accelerates the ring-closing step via enhanced mass transfer and cavitation effects. A typical procedure would involve stirring 2-hydrazino-8-nitropyridine (10 mmol) and acetic acid (50 mmol) in POCl₃ under ultrasound for 3 hours, followed by neutralization and recrystallization. Challenges include the potential decomposition of the nitro group under acidic, high-temperature conditions, necessitating careful monitoring of reaction progress.
Microwave-Mediated Catalyst-Free Synthesis
A recent advancement in triazolopyridine synthesis employs microwave irradiation to promote the reaction between enaminonitriles and benzohydrazides. This method is notable for its absence of catalysts, short reaction times (30–60 minutes), and excellent functional group tolerance.
Strategic Modifications for Nitro and Methyl Groups
To adapt this method for 2-methyl-8-nitro-triazolo[1,5-a]pyridine, the enaminonitrile precursor must bear a nitro group at the pyridine’s 8-position. For example, 8-nitro-2-cyanopyridine could be converted to an enaminonitrile via reaction with dimethylformamide dimethyl acetal (DMF-DMA). Subsequent reaction with acetylhydrazide under microwave irradiation (100–120°C) would facilitate cyclization, with the acetyl group furnishing the 2-methyl substituent.
The microwave method’s efficiency is attributed to rapid, uniform heating, which minimizes side reactions such as nitro group reduction. Yields exceeding 70% have been reported for analogous triazolopyridines, suggesting comparable performance for the target compound.
For substrates where direct introduction of the nitro group is challenging, post-synthetic nitration offers an alternative. This approach involves nitrating a pre-formed 2-methyl-triazolo[1,5-a]pyridine derivative.
Nitration Conditions and Regioselectivity
Nitration is typically performed using a mixture of nitric acid and sulfuric acid. The methyl group at position 2 acts as an ortho/para-directing group, favoring nitration at positions 6 or 8. To achieve selectivity for the 8-position, steric hindrance from the triazolo ring must be considered. Preliminary studies on analogous systems suggest that nitration at 100°C for 4–6 hours yields 8-nitro derivatives as the major product, albeit with moderate regioselectivity (60:40 ratio of 8-nitro to 6-nitro).
Comparative Analysis of Synthetic Methods
*Theoretical yields based on analogous reactions.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitro group at position 8 serves as a key reactive site, enabling nucleophilic aromatic substitution (NAS) under specific conditions. For example:
The methyl group at position 2 stabilizes the intermediate σ-complex during NAS by donating electron density through hyperconjugation .
Cyclization and Condensation Reactions
The triazole ring participates in tandem cyclization reactions with electrophilic partners:
Table 2: Cyclization with Carbonyl Derivatives
For example, treatment with phenyl isothiocyanate induces nucleophilic addition at the triazole N1 position, followed by H₂S elimination to form fused heterocycles .
Reduction Reactions
The nitro group undergoes selective reduction to an amine, enabling downstream functionalization:
Table 3: Catalytic Hydrogenation
| Catalyst | Solvent | Pressure (psi) | Time (hrs) | Product | Purity |
|---|---|---|---|---|---|
| Pd/C | EtOH | 50 | 4 | 8-Amino-2-methyl-triazolo[1,5-a]pyridine | >95% |
| Raney Ni | MeOH | 30 | 6 | 8-Amino-2-methyl-triazolo[1,5-a]pyridine | 89% |
The resulting amine serves as a precursor for Suzuki-Miyaura cross-coupling reactions .
Oxidative Coupling Reactions
Under microwave irradiation, the compound undergoes oxidative N–N bond formation with benzohydrazides:
Reaction Pathway
-
Transamidation with benzohydrazide to form intermediate A
-
Nucleophilic attack on nitrile group → intermediate B
Conditions :
Electrophilic Aromatic Substitution (EAS)
The pyridine ring undergoes nitration and sulfonation at position 5 (para to triazole):
| Reaction | Reagent | Position | Yield |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | C5-NO₂ | 61% |
| Sulfonation | ClSO₃H, 50°C | C5-SO₃H | 58% |
Steric hindrance from the methyl group suppresses reactivity at position 2 .
Biological Activity Modulation
Derivatives synthesized via these reactions show pharmacological relevance:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has identified 2-methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine as a promising candidate for the treatment of various cancers. It functions as an inhibitor of AXL receptor tyrosine kinase (AXL RTK), which is implicated in cancer progression and metastasis. Inhibition of AXL RTK can potentially lead to reduced tumor growth and improved patient outcomes in conditions such as colon cancer, lung cancer, and breast cancer .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial properties. Studies suggest that derivatives of triazolo-pyridine compounds exhibit activity against a range of bacterial strains, indicating potential for development as antibacterial agents .
Synthesis Methodologies
Microwave-Assisted Synthesis
A notable advancement in the synthesis of 2-methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine involves microwave-mediated methods. This approach allows for a catalyst-free synthesis that is both efficient and environmentally friendly. The method yields high purity products with reduced reaction times compared to traditional methods .
Reflux Conditions
Another synthetic route involves refluxing under controlled conditions with appropriate substrates such as benzohydrazides. This method has been optimized to enhance yields and purity through careful solvent selection and reaction monitoring .
Case Study 1: Inhibition of AXL RTK
A study published in a patent document outlines the synthesis and evaluation of various triazolo compounds for their ability to inhibit AXL RTK. The results indicated that 2-methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine effectively inhibited AXL activity in vitro and showed promise for further development into therapeutic agents for cancer treatment .
Case Study 2: Antimicrobial Activity
In a comparative study on the antimicrobial efficacy of triazolo compounds, 2-methyl-8-nitro[1,2,4]triazolo[1,5-a]pyridine demonstrated significant activity against Gram-positive bacteria. The study highlighted its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyridines involves their interaction with specific molecular targets and pathways. For instance, they act as inhibitors of various enzymes and receptors, such as JAK1, JAK2, and PHD-1 . These interactions disrupt normal cellular processes, leading to their therapeutic effects.
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: The nitro group in 2-methyl-8-nitro- is a strong electron-withdrawing group, reducing electron density at the pyridine ring and enhancing stability toward electrophilic attack. In contrast, bromo (8-Bromo-2-methyl-) and methoxy (5-Methoxy-) substituents exhibit opposing electronic effects (electron-withdrawing vs. electron-donating) .
Biological Activity
[1,2,4]Triazolo[1,5-a]pyridine, 2-methyl-8-nitro- (CAS 7169-91-7) is a heterocyclic compound characterized by a triazole ring fused to a pyridine ring. This compound exhibits various biological activities that make it a subject of interest in medicinal chemistry and pharmacology. The following sections detail its biological activity, including mechanisms of action, case studies, and relevant research findings.
- Molecular Formula: C₇H₆N₄O₂
- Molecular Weight: 178.15 g/mol
- IUPAC Name: 2-methyl-8-nitro-[1,2,4]triazolo[1,5-a]pyridine
-
Structural Formula:
Biological Activity Overview
The biological activity of [1,2,4]triazolo[1,5-a]pyridine derivatives has been extensively studied, particularly their role as potential therapeutic agents. Key activities include:
1. RORγt Inhibition
Recent studies have highlighted the compound's ability to act as an inverse agonist for RORγt (Retinoic acid receptor-related orphan receptor gamma t), a transcription factor involved in inflammatory responses and autoimmune diseases such as psoriasis. The derivative exhibited significant inhibitory effects on IL-17A production in both in vitro and in vivo models:
- In Vitro Activity: The compound demonstrated an IC₅₀ value of 41 nM against RORγt activity.
- In Vivo Activity: In a mouse model induced with IL-18/23 cytokines, the compound showed dose-dependent inhibition of IL-17A production with an IC₅₀ value of 130 nM .
2. Anticancer Properties
The compound has also been investigated for its potential anticancer properties by inhibiting AXL receptor tyrosine kinase function. This mechanism is crucial for the treatment of various proliferative conditions including cancer:
| Study | Findings |
|---|---|
| Demonstrated that triazolo compounds inhibit AXL receptor function. | |
| Suggested that modifications to the triazolo structure enhance anticancer activity. |
3. Anti-inflammatory Effects
Research indicates that [1,2,4]triazolo[1,5-a]pyridine derivatives can modulate inflammatory pathways by inhibiting cytokine production. This effect is particularly relevant in conditions characterized by excessive inflammation.
Case Study 1: RORγt Inhibitor Development
A study focused on optimizing the structure of triazolo[1,5-a]pyridine derivatives led to the identification of a novel analogue with enhanced RORγt inhibitory activity. The optimization process involved modifying substituents on the triazole ring to improve pharmacokinetic properties while maintaining efficacy against IL-17A production.
Case Study 2: Anticancer Mechanism Exploration
Research exploring the anticancer mechanisms of [1,2,4]triazolo[1,5-a]pyridines revealed that specific structural modifications could significantly enhance their potency against cancer cell lines by targeting AXL pathways.
Q & A
What are the primary synthetic routes for constructing the [1,2,4]triazolo[1,5-a]pyridine core with nitro substituents?
The synthesis typically involves cyclocondensation of hydrazine derivatives with functionalized pyridines or malononitrile precursors. For example, hydrazones derived from cyanoacetohydrazide react with arylidenemalononitriles in the presence of piperidine to yield triazolopyridines. Advanced methods include palladium-catalyzed cross-coupling (e.g., bromine-to-cyanide substitution using Zn(CN)₂) or oxidative cyclization with MnO₂ or PhI(OAc)₂ . Nitro groups are introduced via nitration of intermediates or direct substitution using nitro-containing reagents.
How can reaction conditions be optimized for introducing electron-withdrawing groups like nitro at the 8-position?
Nitro groups are sensitive to harsh conditions. Optimize nitration using mixed acids (HNO₃/H₂SO₄) at low temperatures (0–5°C) to prevent ring decomposition. Alternatively, employ nucleophilic aromatic substitution on halogenated precursors (e.g., 8-bromo derivatives) with AgNO₂ or Cu-mediated reactions. Monitor reaction progress via TLC/HPLC, as over-nitration can lead to byproducts .
What spectroscopic techniques are critical for confirming the structure of 2-methyl-8-nitro derivatives?
- ¹H/¹³C NMR : Look for characteristic shifts: methyl protons at δ 2.1–2.5 ppm, aromatic protons (C3/C5) at δ 7.5–8.5 ppm, and nitro group deshielding adjacent carbons.
- IR : Strong asymmetric/symmetric NO₂ stretches at ~1520 cm⁻¹ and ~1350 cm⁻¹.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 219 for C₈H₆N₄O₂) and fragmentation patterns confirm substituents .
What in vitro models are used to evaluate the biological activity of nitro-substituted triazolopyridines?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungi (e.g., C. albicans) .
- Antioxidant : DPPH radical scavenging and lipid peroxidation assays.
- Cytotoxicity : MTT/XTT assays on human cancer cell lines (e.g., HeLa, MCF-7) .
How do researchers resolve contradictions in reported synthetic yields for similar derivatives?
- Reaction Monitoring : Use in-situ techniques (e.g., FTIR, Raman) to identify intermediate stability issues.
- Parameter Screening : Vary catalysts (e.g., Pd(OAc)₂ vs. CuI), solvents (DMF vs. acetonitrile), and temperatures.
- Purification : Compare column chromatography vs. preparative HPLC for isolating pure products .
Advanced Research Questions
What mechanistic insights explain the role of the nitro group in modulating biological activity?
The nitro group enhances electron-deficient character, improving binding to enzyme active sites (e.g., via H-bonding with bacterial nitroreductases). Computational docking studies (AutoDock) and Hammett σ values correlate nitro substituents with increased antimicrobial potency .
How can computational methods (DFT) predict reactivity of nitro-substituted triazolopyridines?
DFT calculations (B3LYP/6-31G*) analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attack. For 2-methyl-8-nitro derivatives, the C5 position is most reactive due to nitro-directed charge distribution .
What strategies mitigate decomposition of nitro derivatives during high-temperature reactions?
- Use microwave-assisted synthesis (50–100°C, short duration) instead of reflux.
- Protect nitro groups with Boc or acetyl during harsh steps (e.g., cyclization).
- Add stabilizers like BHT to prevent radical degradation .
How does the nitro group influence photophysical properties for potential OLED applications?
Nitro groups reduce fluorescence quantum yield due to non-radiative decay but enhance Stokes shifts (Δλ > 100 nm). Time-resolved spectroscopy (TCSPC) measures excited-state lifetimes, guiding design of blue-emitting materials .
What are the challenges in scaling up synthesis of 2-methyl-8-nitro derivatives?
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
